2-Amino-3-cyclooctyl-propanoic acid;hydrochloride

Catalog No.
S6583139
CAS No.
190905-78-3
M.F
C11H22ClNO2
M. Wt
235.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-cyclooctyl-propanoic acid;hydrochloride

CAS Number

190905-78-3

Product Name

2-Amino-3-cyclooctyl-propanoic acid;hydrochloride

IUPAC Name

2-amino-3-cyclooctylpropanoic acid;hydrochloride

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

InChI

InChI=1S/C11H21NO2.ClH/c12-10(11(13)14)8-9-6-4-2-1-3-5-7-9;/h9-10H,1-8,12H2,(H,13,14);1H

InChI Key

MKRNVSMIDNZRFX-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)CC(C(=O)O)N.Cl

Canonical SMILES

C1CCCC(CCC1)CC(C(=O)O)N.Cl

Synthesis

  • Source: Key Organics:

Potential applications

  • Asymmetric catalysis: The presence of a chiral center (asymmetric carbon) makes 2-ACPA.HCl a potential candidate for asymmetric catalysis. In asymmetric catalysis, a chiral molecule influences the reaction to produce more of one enantiomer (mirror image) of a product molecule [2].

2-Amino-3-cyclooctyl-propanoic acid; hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol. It is categorized as an amino acid derivative, featuring a cyclooctyl group attached to the propanoic acid backbone. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous solutions, making it suitable for various biological and chemical applications .

Typical of amino acids:

  • Esterification: Reacts with alcohols to form esters.
  • Peptide Bond Formation: Can react with other amino acids to form peptides or proteins.
  • Decarboxylation: Under certain conditions, it may lose its carboxylic acid group to yield an amine.

The presence of the cyclooctyl group can influence the reactivity and stability of the compound compared to simpler amino acids, potentially affecting its interaction with biological systems .

Synthesis of 2-amino-3-cyclooctyl-propanoic acid; hydrochloride can be achieved through various organic synthesis techniques. A common method involves:

  • Starting Materials: Utilizing commercially available cyclooctane derivatives and standard amino acid synthesis protocols.
  • Reagents: Employing reagents such as hydrochloric acid for salt formation and coupling agents for peptide bond formation.
  • Procedure: The reaction typically involves protecting groups for amines and carboxylic acids, followed by deprotection and purification steps.

2-Amino-3-cyclooctyl-propanoic acid; hydrochloride has potential applications in:

  • Pharmaceutical Research: As a building block for drug development, particularly in designing neuroactive compounds.
  • Biochemical Studies: Used in studies involving protein synthesis or enzyme activity modulation.
  • Material Science: Investigated for its properties in polymer science due to its unique structural features.

The compound's unique cyclooctyl structure could lead to novel applications not yet explored in current research .

Several compounds share structural similarities with 2-amino-3-cyclooctyl-propanoic acid; hydrochloride. Here are some notable examples:

Compound NameFormulaUnique Features
2-Amino-3-cyclohexylpropanoic acidC9H17NO2Contains a cyclohexyl group instead of cyclooctyl
2-Amino-3-(4-hydroxyphenyl)propanoic acidC9H11NO3Features a phenolic hydroxyl group
L-LeucineC6H13NO2A branched-chain amino acid important in protein synthesis

These compounds exhibit varying biological activities and applications based on their structural differences. The presence of the cyclooctyl group in 2-amino-3-cyclooctyl-propanoic acid; hydrochloride distinguishes it from other amino acids by potentially altering its pharmacokinetic properties and receptor interactions .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

235.1339066 g/mol

Monoisotopic Mass

235.1339066 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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